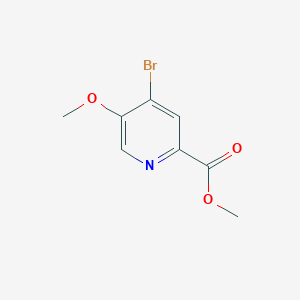
S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate: is an organic compound with the molecular formula C12H10O3S2 and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a sulfinothioate moiety, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate typically involves the reaction of 4-hydroxybenzenesulfinothioate with 4-hydroxyphenyl compounds under controlled conditions. One common method involves the use of hydrogen peroxide (H2O2) in acetic acid (CH3COOH) as the oxidizing agent . The reaction is carried out at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfonates.
Reduction: Thiols.
Substitution: Alkylated phenols.
Wissenschaftliche Forschungsanwendungen
S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biomolecules, while the sulfinothioate moiety can undergo redox reactions, influencing cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzenesulfinothioate: Lacks the additional hydroxyphenyl group.
4-Hydroxyphenyl sulfone: Contains a sulfone group instead of a sulfinothioate moiety.
Bis(4-hydroxyphenyl) disulfide: Contains a disulfide linkage instead of a sulfinothioate group.
Uniqueness: S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate is unique due to the presence of both hydroxyphenyl and sulfinothioate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)sulfinylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFLJFCMKWNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SS(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














